(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid
Overview
Description
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid is a chiral amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a phenyl group attached to the butanoic acid backbone. This compound is widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Scientific Research Applications
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Industry: Employed in the production of fine chemicals and as an intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid typically involves the protection of the amino group of the corresponding amino acid with a tert-butoxycarbonyl group. This can be achieved using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process. These systems allow for better control of reaction conditions and can lead to higher yields and purities .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amino acid.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The phenyl group can undergo oxidation to form corresponding phenolic compounds.
Common Reagents and Conditions
Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Hydrolysis: Produces the free amino acid.
Substitution: Yields various substituted derivatives depending on the reagents used.
Oxidation: Forms phenolic or quinone derivatives.
Mechanism of Action
The mechanism of action of (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid, preventing unwanted side reactions during the formation of peptide bonds. The Boc group can be selectively removed under acidic conditions, allowing for the sequential addition of amino acids.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid: Similar structure but with a methyl group instead of a phenyl group.
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-ethylbutanoic acid: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of aromatic peptides and other compounds where the phenyl group plays a crucial role in biological activity .
Properties
IUPAC Name |
(2S,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10(11-8-6-5-7-9-11)12(13(17)18)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18)/t10-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSLNPBJZAPTMM-JQWIXIFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90731-57-0 | |
Record name | (βS)-N-[(1,1-Dimethylethoxy)carbonyl]-β-methyl-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90731-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
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